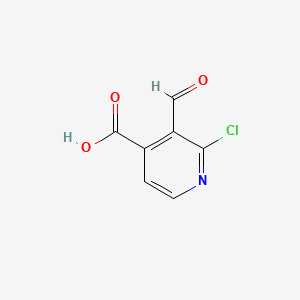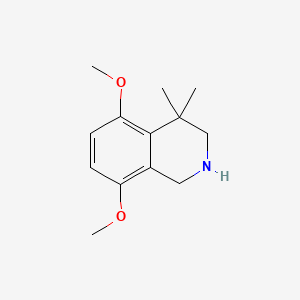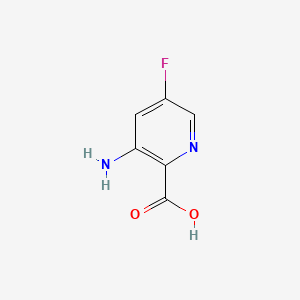
3-氨基-5-氟吡啶-2-羧酸
描述
3-Amino-5-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H5FN2O2.
科学研究应用
3-Amino-5-fluoropyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
作用机制
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
生化分析
Biochemical Properties
3-Amino-5-fluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets. For instance, it has been shown to interact with isocitrate dehydrogenase-1 (IDH1), an enzyme involved in cellular metabolism. The interaction between 3-Amino-5-fluoropyridine-2-carboxylic acid and IDH1 leads to the inhibition of the enzyme’s activity, which can have downstream effects on cellular metabolic pathways .
Cellular Effects
The effects of 3-Amino-5-fluoropyridine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of IDH1 by 3-Amino-5-fluoropyridine-2-carboxylic acid can lead to alterations in the levels of metabolites such as alpha-ketoglutarate and 2-hydroxyglutarate, which are critical for cellular function and signaling . Additionally, this compound has been observed to affect gene expression patterns, potentially leading to changes in cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 3-Amino-5-fluoropyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The fluorine atom in its structure enhances its binding affinity to target enzymes and proteins. For instance, the binding of 3-Amino-5-fluoropyridine-2-carboxylic acid to IDH1 results in the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolic flux within the cell . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the normal substrate from accessing the active site of the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-fluoropyridine-2-carboxylic acid have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-Amino-5-fluoropyridine-2-carboxylic acid can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Amino-5-fluoropyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic profiles have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
3-Amino-5-fluoropyridine-2-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with enzymes like IDH1. The inhibition of IDH1 by this compound affects the tricarboxylic acid (TCA) cycle, leading to changes in the levels of key metabolites such as alpha-ketoglutarate and 2-hydroxyglutarate . These alterations can have downstream effects on cellular energy production and redox balance.
Transport and Distribution
Within cells and tissues, 3-Amino-5-fluoropyridine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 3-Amino-5-fluoropyridine-2-carboxylic acid is critical for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with target enzymes and proteins . The presence of specific targeting signals or post-translational modifications may direct the compound to particular subcellular compartments, enhancing its efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate . Another method involves the use of N-fluoropyridinium salts as efficient precursors for the synthesis of substituted fluoropyridines .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 3-Amino-5-fluoropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The amino and carboxylic acid groups can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines with different functional groups replacing the fluorine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
相似化合物的比较
2-Amino-3-fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
5-Fluoropyridine-2-carboxylic acid: Lacks the amino group but has similar reactivity due to the fluorine and carboxylic acid groups.
Uniqueness: 3-Amino-5-fluoropyridine-2-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-amino-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPYWMIMWHEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744331 | |
| Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225225-14-8 | |
| Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B578134.png)
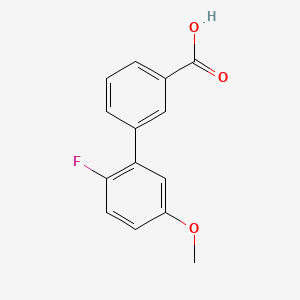
![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)
![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)
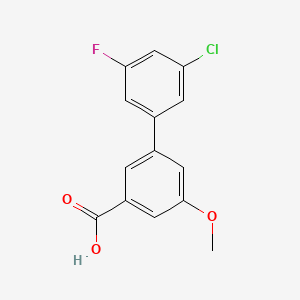

![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)
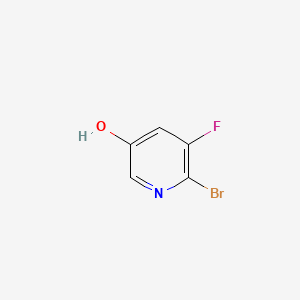
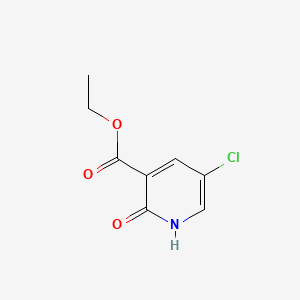
![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)
